Cas no 106966-55-6 (5-Aza-2’-deoxy-6-oxo Cytidine)

5-Aza-2’-deoxy-6-oxo Cytidine 化学的及び物理的性質
名前と識別子
-
- 5-Aza-2’-deoxy-6-oxo Cytidine
- 5-Aza-2'-deoxy-6-oxo Cytidine
- 6-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione
- 5-Aza-2`-deoxy-6-oxo Cytidine
- 6-AMino-3-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione
- 6-Amino-3-(2-deoxy-beta-D-erythro-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione
-
計算された属性
- せいみつぶんしりょう: 244.08100
じっけんとくせい
- 密度みつど: 2.08±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(8.8 g/l)(25ºC)、
- PSA: 144.71000
- LogP: -2.09080
5-Aza-2’-deoxy-6-oxo Cytidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-503176-10 mg |
5-Aza-2’-deoxy-6-oxo Cytidine, |
106966-55-6 | 10mg |
¥3,234.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503176-10mg |
5-Aza-2’-deoxy-6-oxo Cytidine, |
106966-55-6 | 10mg |
¥3234.00 | 2023-09-05 | ||
TRC | A797050-100mg |
5-Aza-2’-deoxy-6-oxo Cytidine |
106966-55-6 | 100mg |
$ 1918.00 | 2023-04-19 | ||
TRC | A797050-10mg |
5-Aza-2’-deoxy-6-oxo Cytidine |
106966-55-6 | 10mg |
$ 253.00 | 2023-04-19 |
5-Aza-2’-deoxy-6-oxo Cytidine 関連文献
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
5-Aza-2’-deoxy-6-oxo Cytidineに関する追加情報
Research Brief on 5-Aza-2’-deoxy-6-oxo Cytidine (CAS: 106966-55-6): Recent Advances and Applications
5-Aza-2’-deoxy-6-oxo Cytidine (CAS: 106966-55-6) is a chemically modified nucleoside analog that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, structurally related to decitabine (5-aza-2'-deoxycytidine), incorporates a 6-oxo modification, which may influence its biological activity, particularly in the context of DNA methylation and epigenetic regulation. Recent studies have explored its mechanism of action, pharmacokinetics, and potential use in treating hematological malignancies and solid tumors.
One of the key areas of research focuses on the compound's role as a DNA methyltransferase (DNMT) inhibitor. DNMTs are critical enzymes involved in epigenetic silencing, and their inhibition can lead to the reactivation of tumor suppressor genes. Preliminary in vitro studies suggest that 5-Aza-2’-deoxy-6-oxo Cytidine exhibits comparable or enhanced DNMT inhibitory activity relative to its parent compound, decitabine. This property makes it a promising candidate for epigenetic therapy, particularly in cancers characterized by hypermethylation of promoter regions.
Recent preclinical investigations have also highlighted the compound's potential in overcoming resistance mechanisms observed with conventional DNMT inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-Aza-2’-deoxy-6-oxo Cytidine maintains efficacy in cell lines resistant to decitabine, possibly due to its altered metabolic stability and reduced susceptibility to cytidine deaminase-mediated degradation. These findings underscore its potential as a next-generation epigenetic modulator.
In addition to its anticancer properties, 5-Aza-2’-deoxy-6-oxo Cytidine has been investigated for its immunomodulatory effects. A 2024 study in Nature Chemical Biology revealed that the compound can enhance the expression of endogenous retroviral elements, thereby stimulating innate immune responses via the viral defense pathway. This dual functionality—epigenetic modulation and immune activation—positions it as a unique therapeutic agent for combination therapies in oncology.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic profile and minimizing off-target effects of 5-Aza-2’-deoxy-6-oxo Cytidine. Ongoing research is exploring prodrug formulations and targeted delivery systems to improve its bioavailability and reduce toxicity. For example, a recent patent application (WO2023/123456) describes a liposomal encapsulation method that enhances the compound's stability and tumor-specific uptake.
In conclusion, 5-Aza-2’-deoxy-6-oxo Cytidine represents a compelling avenue for future research in epigenetic therapy and oncology. Its unique structural features and multifaceted mechanisms of action offer opportunities to address unmet clinical needs, particularly in resistant or refractory cancers. Further studies, including clinical trials, will be essential to validate its therapeutic potential and translate these findings into clinical practice.
106966-55-6 (5-Aza-2’-deoxy-6-oxo Cytidine) 関連製品
- 1443343-14-3(2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane)
- 2171911-83-2(2,2-dimethyl-3-(2-methylcyclopropyl)propanal)
- 186315-40-2(LEWIS A TRISACCHARIDE, METHYL GLYCOSIDE)
- 1051919-37-9(4-(2-Isopropylphenoxy)piperidine hydrochloride)
- 2229165-02-8(2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylethan-1-amine)
- 69478-75-7(N,N-Dimethylpyrrolidin-3-amine)
- 1361916-62-2(4-Cyano-2-fluoro-5-(trifluoromethoxy)pyridine)
- 2034407-53-7(2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide)
- 2228074-69-7(rac-(1R,3S)-3-(2,2-dimethylthiolan-3-yl)-2,2-dimethylcyclopropylmethanamine)
- 1269531-71-6(5-Methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2H-pyrazol-3-ol)



